p-Decyloxyaniline
Overview
Description
p-Decyloxyaniline is a compound with the molecular formula C16H27NO . It is also known by other names such as 4-n-Decyloxyaniline, ANILINE, p-(DECYLOXY)-, and Benzenamine, 4-(decyloxy)- . The molecular weight of p-Decyloxyaniline is 249.39 g/mol .
Synthesis Analysis
The synthesis of p-Decyloxyaniline involves the use of compound 1 in ethanol, to which an aqueous solution of sodium hydroxide is added . The reaction mixture is then refluxed for 24 hours .
Molecular Structure Analysis
The molecular structure of p-Decyloxyaniline consists of a benzene ring with an amine group (NH2) and a decyloxy group (C10H21O-) attached to it . The InChI representation of the molecule is InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-14-18-16-12-10-15(17)11-13-16/h10-13H,2-9,14,17H2,1H3
.
Physical And Chemical Properties Analysis
p-Decyloxyaniline has a molecular weight of 249.39 g/mol . It has a high number of rotatable bonds (10), indicating flexibility in its structure . The compound has a topological polar surface area of 35.2 Ų , suggesting it has some polar characteristics.
Scientific Research Applications
Conductive Polymers and Electronic Applications
p-Decyloxyaniline, a derivative of aniline, has significant implications in the field of conductive polymers. An example is polyaniline (PANI), which is intensively investigated for its potential in various applications like alternative energy sources, transformers, optical information storage, non-linear optics, and membranes (Gospodinova & Terlemezyan, 1998). PANI's properties can be regulated by the redox process, which is a key factor in its applications. This polymer's versatility is due to its redox behavior, influenced by factors such as the oxidation potentials and pH of the medium.
Environmental and Health Concerns
Applications in C-N Cross-Coupling Reactions
Palladium-catalyzed C-N cross-coupling reactions are crucial for synthesizing aniline derivatives, including p-Decyloxyaniline. These reactions are integral in creating various compounds relevant in chemical research, including heterocycles, medicinally relevant compounds, and organic materials (Ruiz-Castillo & Buchwald, 2016).
Polymer Research and Optical Applications
The Langmuir-Blodgett process applied to conjugated polymers like poly(2-decyloxyaniline) demonstrates the improved stability of these polymers, which is significant for developing advanced materials and applications in optics (Robitaille et al., 1994).
Photocatalytic Oxidation
Research into the photooxidation of aromatic aminocompounds, including those related to p-Decyloxyaniline, highlights its potential in environmental applications such as groundwater purification from pollutants. The effectiveness of photocatalytic oxidation in various conditions indicates a promising avenue for environmental remediation (Preis et al., 1997).
Sensor Development
p-Decyloxyaniline derivatives like poly(aniline) have been explored for sensor applications, particularly in nonenzymatic glucose sensors. The unique properties of these polymers, such as their pH-dependent properties and redox chemistry, make them suitable for creating sensors with varied applications (Shoji & Freund, 2001).
properties
IUPAC Name |
4-decoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-14-18-16-12-10-15(17)11-13-16/h10-13H,2-9,14,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGJQNKDSHYJID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192960 | |
Record name | Aniline, p-(decyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Decyloxyaniline | |
CAS RN |
39905-47-0 | |
Record name | 4-(Decyloxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39905-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aniline, p-(decyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039905470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aniline, p-(decyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Decyloxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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